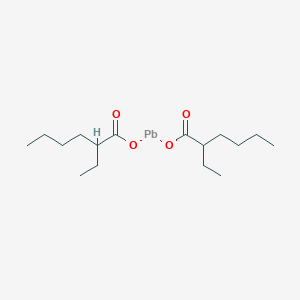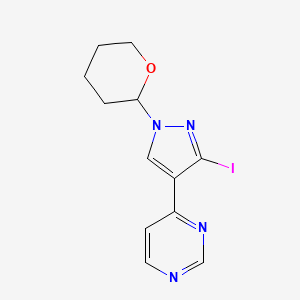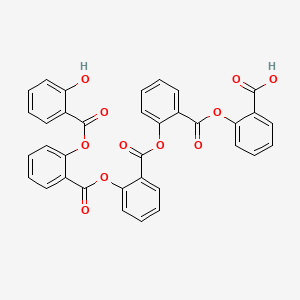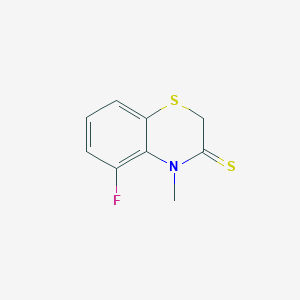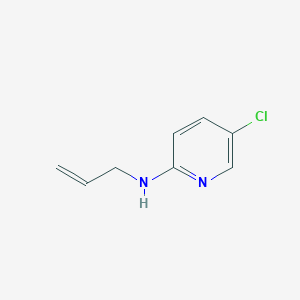![molecular formula C17H18N2O3 B13406380 methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)
methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two phenyl groups and an amino acid derivative. Its chiral nature makes it an important molecule for asymmetric synthesis and other stereoselective processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method is the enzymatic asymmetric synthesis, which includes processes such as asymmetric reductive amination of keto acids, asymmetric transfer of an amino group to keto acids, and enantioselective addition of ammonia to α,β-unsaturated acids . These methods are highly efficient and provide optically pure products.
Industrial Production Methods
Industrial production of this compound often involves large-scale enzymatic processes due to their high selectivity and efficiency. The use of flow microreactor systems has also been explored for the synthesis of similar compounds, providing a more sustainable and efficient approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form amine oxides, especially in the presence of tertiary amines.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, amine oxides, and substituted amides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: It is used in asymmetric synthesis and as a chiral building block for the synthesis of complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. For example, it can act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylpropanoate
- Methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylbutanoate
Uniqueness
Methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate is unique due to its specific stereochemistry and the presence of two phenyl groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C17H18N2O3 |
|---|---|
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate |
InChI |
InChI=1S/C17H18N2O3/c1-22-17(21)15(13-10-6-3-7-11-13)19-16(20)14(18)12-8-4-2-5-9-12/h2-11,14-15H,18H2,1H3,(H,19,20)/t14-,15-/m0/s1 |
InChI-Schlüssel |
GGOZBGIBZUPYGF-GJZGRUSLSA-N |
Isomerische SMILES |
COC(=O)[C@H](C1=CC=CC=C1)NC(=O)[C@H](C2=CC=CC=C2)N |
Kanonische SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


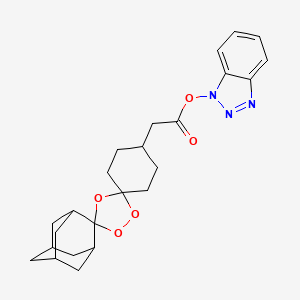
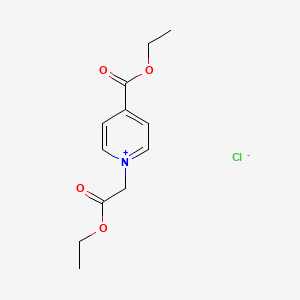
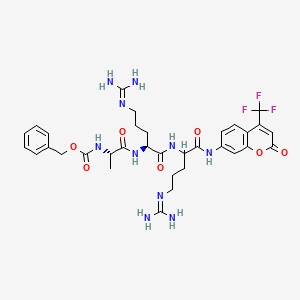
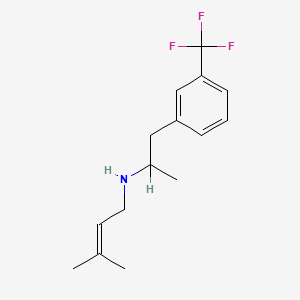
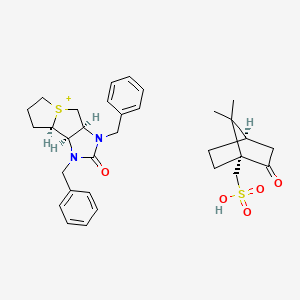
![3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione](/img/structure/B13406329.png)
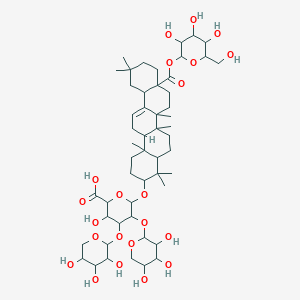
![(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13406349.png)
